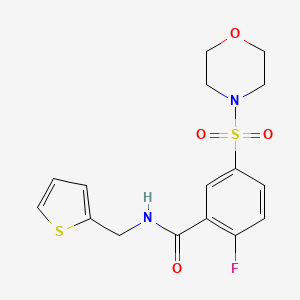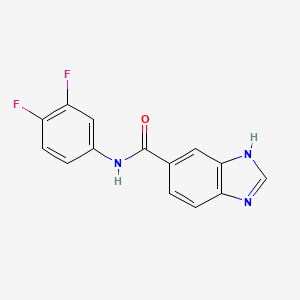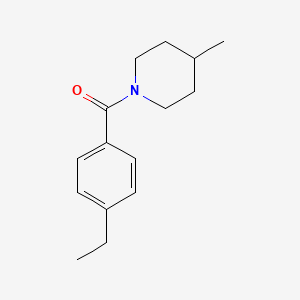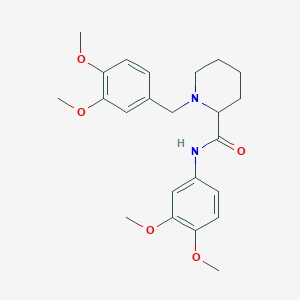![molecular formula C16H17FO4 B4961469 2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4961469.png)
2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene is an organic compound with the molecular formula C16H17FO4. It is characterized by the presence of fluorine, phenoxy, ethoxy, and dimethoxy groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon–carbon bonds and is known for its mild and functional group-tolerant conditions . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Scientific Research Applications
2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene
- 2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene
- 2-[2-(2-iodophenoxy)ethoxy]-1,3-dimethoxybenzene
Uniqueness
2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO4/c1-18-14-8-5-9-15(19-2)16(14)21-11-10-20-13-7-4-3-6-12(13)17/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGXBFGBOPNWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-methoxy-N,4-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B4961390.png)
![7-(4-ethyl-1-piperazinyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4961393.png)
![2-(2-Furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole](/img/structure/B4961399.png)
![8-[2-[2-(3,5-Dimethylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B4961400.png)
![Oxalic acid;2-phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B4961406.png)

![1-[2-[2-[2,6-Di(propan-2-yl)phenoxy]ethoxy]ethyl]-4-methylpiperazine](/img/structure/B4961425.png)
![N-(4-bromo-2-methylphenyl)-2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4961428.png)
![4-{3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl}morpholine](/img/structure/B4961431.png)

![N-[(2-hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]benzamide](/img/structure/B4961449.png)


![(2Z)-2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4961480.png)
